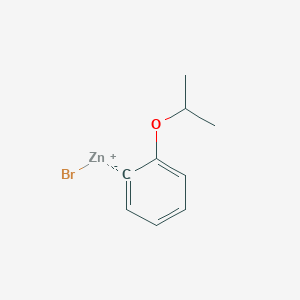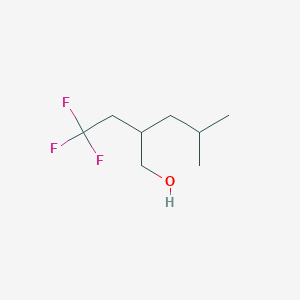
4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol is an organic compound that belongs to the class of alcohols. It features a pentan-1-ol backbone with a methyl group at the 4th position and a trifluoroethyl group at the 2nd position. This compound is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentan-2-one with 2,2,2-trifluoroethyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: 2,2,2-Trifluoroethyl bromide is reacted with magnesium in anhydrous ether to form 2,2,2-trifluoroethyl magnesium bromide.
Grignard Reaction: The Grignard reagent is then added to 4-methylpentan-2-one in anhydrous ether, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-Methyl-2-(2,2,2-trifluoroethyl)pentan-2-one.
Reduction: 4-Methyl-2-(2,2,2-trifluoroethyl)pentane.
Substitution: Products depend on the nucleophile used, e.g., 4-Methyl-2-(2,2,2-trifluoroethyl)pentyl ether.
Aplicaciones Científicas De Investigación
4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential effects on biological systems due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to alterations in membrane fluidity and protein function, impacting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-pentanol: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate: Contains a trifluoroethyl group but differs in its overall structure and functional groups.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl): Similar in having trifluoro groups but differs in the carbon chain structure.
Uniqueness
4-Methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol is unique due to the combination of a methyl group and a trifluoroethyl group on the pentan-1-ol backbone. This combination imparts distinct electronic and steric effects, making it valuable in various chemical and biological applications.
Propiedades
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-6(2)3-7(5-12)4-8(9,10)11/h6-7,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHXEOKLPFENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
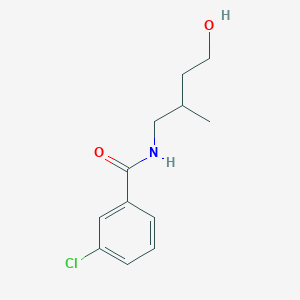

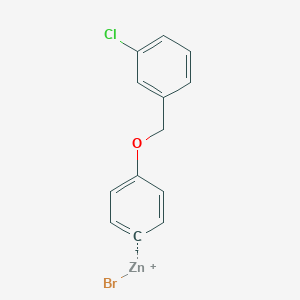
![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
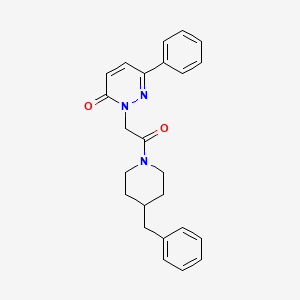

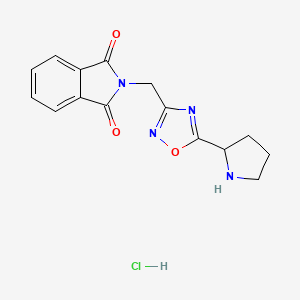
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
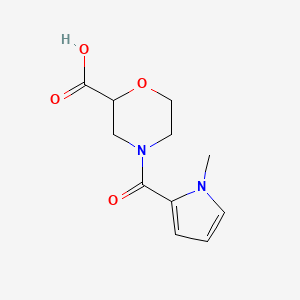


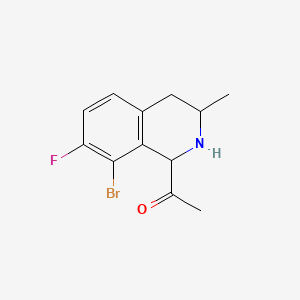
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
